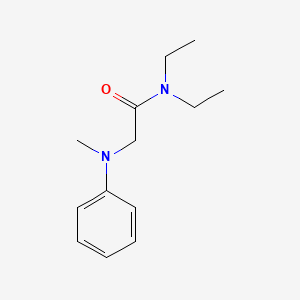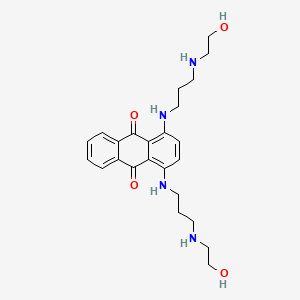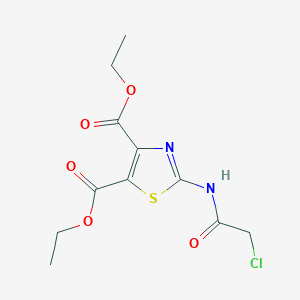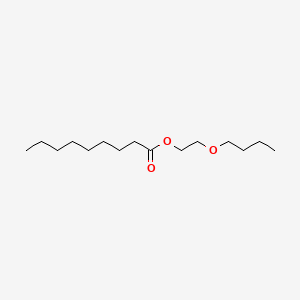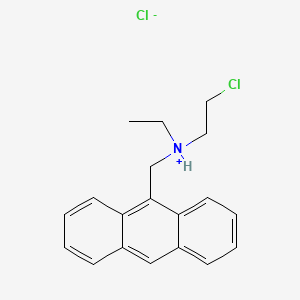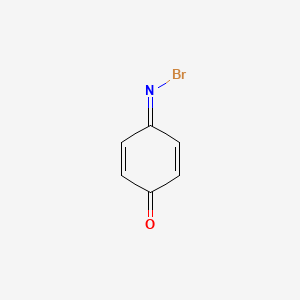
2,5-Cyclohexadien-1-one, 4-bromoimino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 4-bromoimino- is a chemical compound with the molecular formula C6H4BrNO It is a derivative of cyclohexadienone, where a bromine atom is attached to the imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-bromoimino- typically involves the bromination of cyclohexadienone derivatives. One common method includes the reaction of cyclohexadienone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is monitored to ensure the selective bromination at the imino position.
Industrial Production Methods
Industrial production of 2,5-Cyclohexadien-1-one, 4-bromoimino- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadien-1-one, 4-bromoimino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexadienone derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 4-bromoimino- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-bromoimino- involves its interaction with specific molecular targets. The bromine atom and imino group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadien-1-one, 4-diazo-: Similar in structure but contains a diazo group instead of a bromoimino group.
2,5-Cyclohexadien-1-imine, 4-methylene-: Contains a methylene group at the imine position.
2,4-Cyclohexadien-1-one: Lacks the bromine and imino groups, making it less reactive.
Eigenschaften
CAS-Nummer |
64693-23-8 |
|---|---|
Molekularformel |
C6H4BrNO |
Molekulargewicht |
186.01 g/mol |
IUPAC-Name |
4-bromoiminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H4BrNO/c7-8-5-1-3-6(9)4-2-5/h1-4H |
InChI-Schlüssel |
PZZRNAITVRJAKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=CC1=NBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)
